2-(4-(azepan-1-ylsulfonyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
Propriétés
IUPAC Name |
2-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4S2/c1-24-22(28)20-18-8-4-5-9-19(18)31-23(20)25-21(27)16-10-12-17(13-11-16)32(29,30)26-14-6-2-3-7-15-26/h10-13H,2-9,14-15H2,1H3,(H,24,28)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANDPEUJURIMKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural Analogues with Sulfonyl Substituents
Several compounds in the evidence share sulfonyl or sulfonamide groups but differ in ring size and substitution patterns:
- 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones [7–9] : These triazole derivatives feature phenylsulfonyl groups (X = H, Cl, Br) and demonstrate tautomerism between thiol and thione forms. Unlike the target compound, they lack the tetrahydrobenzo[b]thiophene core and azepane ring, which may reduce their pharmacokinetic stability compared to the seven-membered azepane sulfonyl group in the target compound .
- N-(3-(4-Benzylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-benzo-[b]thiophen-2-yl)-2-fluorobenzamide: This analog substitutes the azepane sulfonyl with a benzylpiperazine-carbonyl group.
Key Structural Differences:
Carboxamide Derivatives with Heterocyclic Modifications
Compounds with carboxamide groups on the tetrahydrobenzo[b]thiophene core but differing in side chains include:
- 2-(2-(4-Benzylpiperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (IIIb): This derivative includes a benzylpiperazine-acetamido side chain. Piperazine groups are known to enhance solubility but may reduce membrane permeability compared to bulkier azepane sulfonyl groups .
- 2-{[(E)-4-Methoxyphenyl)methylene]amino}-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (I): Features a Schiff base linkage instead of a sulfonamide. Such compounds exhibit antimicrobial activity but may suffer from hydrolytic instability compared to sulfonamide-containing analogs .
Physicochemical Properties:
Méthodes De Préparation
Synthesis of the 4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxamide Core
The tetrahydrobenzo[b]thiophene scaffold serves as the foundational structure for this compound. Source outlines a cyclization strategy starting with substituted thiophene precursors. For example, 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (1b ) is synthesized via intramolecular cyclization of 4-aryl-4-oxo-2-thienylaminobut-2-enoic acids in acetic anhydride. Subsequent hydrolysis of the nitrile group to a carboxylic acid, followed by conversion to the N-methyl carboxamide, is achieved using methylamine in the presence of coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Key Reaction Conditions
- Cyclization : Acetic anhydride, 80°C, 6 hours (yield: 72–85%).
- Amidation : Methylamine (2 eq), HATU (1.2 eq), DIPEA (3 eq), DMF, room temperature, 12 hours (yield: 68%).
Preparation of the 4-(Azepan-1-ylsulfonyl)benzoyl Substituent
The azepane-sulfonylbenzamido moiety is introduced via sulfonylation of 4-aminobenzoic acid derivatives. Source demonstrates that treating 4-nitrobenzoic acid with chlorosulfonic acid generates 4-(chlorosulfonyl)benzoic acid, which undergoes nucleophilic substitution with azepane to yield 4-(azepan-1-ylsulfonyl)benzoic acid. Activation of the carboxylic acid using thionyl chloride (SOCl₂) converts it to the corresponding acid chloride, enabling subsequent amidation.
Optimization Insights
- Sulfonylation : Azepane (1.5 eq), DCM, 0°C to room temperature, 8 hours (yield: 83%).
- Acid Chloride Formation : SOCl₂ (3 eq), reflux, 4 hours (quantitative conversion).
Coupling of the Tetrahydrobenzo[b]thiophene and Benzamido Moieties
The final assembly involves coupling the N-methyl tetrahydrobenzo[b]thiophene-3-carboxamide with the 4-(azepan-1-ylsulfonyl)benzoyl chloride. Source highlights the use of Schotten-Baumann conditions, where the acid chloride reacts with the primary amine of the tetrahydrobenzo[b]thiophene derivative in a biphasic system (water/dichloromethane) with sodium bicarbonate as a base. Alternatively, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) mediates amide bond formation in anhydrous DMF.
Comparative Coupling Methods
| Method | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Schotten-Baumann | DCM/H₂O, NaHCO₃, 0°C, 2 hours | 58% | 92% |
| EDCI-Mediated | EDCI (1.2 eq), HOBt (1 eq), DMF, 24 hours | 76% | 95% |
Source reports superior yields for the EDCI-mediated method due to reduced hydrolysis side reactions.
Purification and Characterization
Crude products are purified via silica gel chromatography (ethyl acetate/hexane gradient) or recrystallization from ethanol/water. Structural validation employs:
- ¹H NMR : Methyl singlet at δ 2.85 ppm (N–CH₃), azepane multiplet at δ 1.50–1.70 ppm.
- IR Spectroscopy : Amide C=O stretch at 1660 cm⁻¹, sulfonyl S=O at 1350 cm⁻¹.
- HRMS : [M+H]⁺ calculated for C₂₃H₂₉N₃O₄S₂: 475.6, observed: 475.3.
Challenges and Optimization Opportunities
- Sulfonylation Efficiency : Excess azepane (2 eq) improves sulfonylation yields to >90% but complicates purification.
- Amidation Selectivity : Competing O-acylation is mitigated by using HOBt (hydroxybenzotriazole) as an additive.
- Solvent Choice : Replacing DMF with THF reduces carboxamide racemization during coupling.
Industrial-Scale Considerations
For large-scale synthesis, continuous flow reactors enhance the safety of exothermic steps (e.g., sulfonylation). Additionally, catalytic hydrogenation replaces stoichiometric reagents for nitro-group reduction, aligning with green chemistry principles.
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Optimize reaction conditions using polar aprotic solvents (e.g., DMF or DMSO) under controlled temperatures (40–80°C) and extended reaction times (12–24 hrs) to enhance intermediate coupling efficiency. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) . Monitor progress with TLC or HPLC to isolate impurities. Adjust stoichiometry of sulfonylation reagents (e.g., azepane-1-sulfonyl chloride) to minimize side reactions .
Q. What analytical techniques are critical for characterizing this compound's structural integrity?
- Methodological Answer : Use 1H/13C NMR to confirm the presence of key groups: tetrahydrobenzo[b]thiophene protons (δ 2.5–3.5 ppm), amide NH (δ 8.0–10.0 ppm), and azepane sulfonyl signals (δ 3.0–3.5 ppm). LC-MS (ESI+) verifies molecular weight (e.g., [M+H]+ ≈ 500–550 Da). FT-IR identifies sulfonyl S=O stretches (1350–1150 cm⁻¹) and amide C=O (1650–1700 cm⁻¹). Purity ≥95% should be confirmed via reverse-phase HPLC (C18 column, acetonitrile/water) .
Q. How should initial biological activity screening be designed for this compound?
- Methodological Answer : Prioritize in vitro assays targeting oncology (e.g., NCI-60 cell panel) or neuropharmacology (e.g., GPCR binding assays). Use dose-response curves (1 nM–100 µM) to calculate IC50 values. Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate runs. Assess selectivity via counter-screens against non-target enzymes (e.g., kinases, proteases) .
Advanced Research Questions
Q. What strategies are recommended for structure-activity relationship (SAR) studies?
- Methodological Answer : Synthesize analogs with modified sulfonyl (e.g., piperidinyl vs. azepanyl) or benzamide substituents. Test activity in enzyme inhibition assays (e.g., HDACs or PARP). Use molecular docking (AutoDock Vina) to predict binding modes against crystallographic targets (PDB IDs: e.g., 4LR5 for HDACs). Correlate logP (calculated via ChemAxon) with cellular permeability .
Q. How can researchers address contradictory data in pharmacological studies?
- Methodological Answer : Replicate experiments under standardized conditions (e.g., cell passage number, serum batch). Validate assay protocols (e.g., ATP levels for viability vs. caspase-3 for apoptosis). Use meta-analysis to reconcile discrepancies—e.g., solubility limitations in certain buffers may reduce apparent potency. Cross-reference with orthogonal assays (e.g., SPR for binding affinity) .
Q. What in vivo models are suitable for evaluating therapeutic potential?
- Methodological Answer : For oncology: Use xenograft models (e.g., HCT-116 colorectal in nude mice) with daily oral dosing (10–50 mg/kg). Monitor tumor volume and serum biomarkers (e.g., VEGF). For neuropharmacology: Employ rodent models of Parkinson’s (6-OHDA lesion) with behavioral tests (rotarod). Conduct PK/PD studies to assess bioavailability and brain penetration (LC-MS/MS plasma analysis) .
Q. How can computational methods predict metabolic stability?
- Methodological Answer : Use CYP450 isoform docking (e.g., CYP3A4, PDB 4NY4) to identify vulnerable sites (e.g., azepane oxidation). Predict metabolites with software (e.g., MetaSite). Validate with microsomal stability assays (human liver microsomes, NADPH cofactor). Optimize stability via fluorination of labile positions .
Q. What functional groups in the compound are prone to degradation, and how can stability be improved?
- Methodological Answer : The sulfonamide linkage and benzamide are hydrolysis-sensitive. Stabilize via formulation: lyophilized powders (stored at -20°C) or cyclodextrin complexes for aqueous solutions. Replace labile amides with bioisosteres (e.g., triazoles) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
